Apo-ipratropium

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Apo-ipratropium (CAS 792131-69-2, C20H28NO2+) is the ONLY certified reference standard that enables accurate identification and quantitation of Ipratropium Bromide EP Impurity F at the ≤0.1% limit. Its unique cationic structure (absence of bromide counterion) ensures distinct chromatographic retention and resolution critical for stability-indicating HPLC method validation per ICH Q1A. Substituting with the parent drug or other anticholinergics is scientifically invalid for pharmacopoeial compliance testing.

Molecular Formula C20H28NO2+
Molecular Weight 314.4 g/mol
CAS No. 792131-69-2
Cat. No. B12785063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApo-ipratropium
CAS792131-69-2
Molecular FormulaC20H28NO2+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C
InChIInChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21?
InChIKeyAPBFGXKTZSOWLK-FUUYNRHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apo-ipratropium (CAS 792131-69-2): A Critical Impurity and Reference Standard in Muscarinic Antagonist Research and Quality Control


Apo-ipratropium, identified by CAS Number 792131-69-2 and molecular formula C20H28NO2+, is a cationic bicyclic amine structurally related to the muscarinic antagonist ipratropium bromide [1]. It is formally recognized as an impurity in ipratropium bromide drug substance and formulations, specifically designated as Impurity F by the European Pharmacopoeia (EP) [2]. Its molecular structure comprises a stereospecific nortropane backbone esterified with α-phenylacrylic acid, lacking the bromide counterion of its parent drug [1]. This compound is primarily utilized as a certified reference standard for analytical method development and quality control in pharmaceutical manufacturing and regulatory compliance testing .

The Criticality of apo-Ipratropium: Why Generic Muscarinic Antagonists Are Not Interchangeable in Analytical and Regulatory Contexts


For scientific and industrial applications centered on analytical quality control, substituting apo-ipratropium with a different anticholinergic compound—even its parent drug ipratropium bromide—is scientifically invalid. Apo-ipratropium possesses a unique molecular identity (C20H28NO2+ vs. C20H30BrNO3 for ipratropium bromide) and distinct chromatographic behavior that is the entire basis of its use as a certified reference standard for impurity testing . Its qualification and quantitation in stability-indicating HPLC methods rely on its specific retention time and resolution from related compounds, properties that no alternative compound can replicate [1]. The selection of apo-ipratropium is therefore not a matter of pharmacological choice but of analytical necessity: it is the sole compound that can serve as a traceable, verifiable marker for compliance with pharmacopoeial monographs and regulatory filings regarding ipratropium bromide product purity [2].

Quantitative Differentiation: How apo-Ipratropium Enables Precise Analytical Control


Superior HPLC Resolution and Quantitation for Ipratropium Bromide Purity Assessment

Apo-ipratropium is a key degradant and process impurity in ipratropium bromide formulations. A reversed-phase HPLC method, developed to analyze ipratropium bromide and its related compounds, achieved baseline separation of apo-ipratropium from the active ingredient and other impurities. This method demonstrates linearity for ipratropium bromide from 10 to 1000 μg/mL with a limit of detection of 60 ng/mL, enabling precise quantitation of apo-ipratropium in stability samples [1]. This quantitation is not possible with any other analog.

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Defined Impurity Limit: Regulatory Compliance Mandates Specific Control

Regulatory documents and compendial methods identify apo-ipratropium as Impurity F in ipratropium bromide formulations, with a specified acceptance criterion of ≤0.1% . This quantitative limit is a regulatory requirement for batch release, creating a non-negotiable need for an authentic standard of apo-ipratropium to perform the test. No alternative compound can fulfill this specific compliance function.

Regulatory Science Pharmaceutical Analysis Impurity Profiling

Stability-Indicating Capability: Enabling Accurate Shelf-Life Determination

Analysis of ipratropium bromide samples subjected to accelerated stability conditions showed that all degradants, including apo-ipratropium, are resolved from the active component. This resolution allows for a stability-indicating assay, meaning the HPLC method can accurately measure the active ingredient's potency without interference from apo-ipratropium or other degradation products [1]. This is a critical performance metric for the analytical method itself, which relies on the availability of a pure apo-ipratropium standard for validation.

Stability Studies Forced Degradation Drug Product Formulation

High-Impact Applications for apo-Ipratropium (CAS 792131-69-2) in Analytical and Pharmaceutical Development


Validation of HPLC Methods for Ipratropium Bromide Impurity Profiling in Quality Control Laboratories

This is the primary application. Apo-ipratropium is procured as a certified reference standard to validate the accuracy, precision, specificity, and linearity of HPLC methods used for batch release and stability testing of ipratropium bromide drug substance and finished products. Its use ensures the method can accurately quantify the specified Impurity F at the required limit of ≤0.1% .

Forced Degradation Studies to Establish Degradation Pathways and Validate Stability-Indicating Methods

In pharmaceutical development, pure apo-ipratropium is used to spike placebo or drug product matrices during forced degradation studies. This confirms the analytical method can resolve this key degradation product from the active pharmaceutical ingredient and other impurities, a critical step in validating the method as 'stability-indicating' as per ICH Q1A guidelines [1].

Qualification of Reference Standards for Pharmacopoeial Compliance (EP/USP)

Apo-ipratropium is essential for laboratories performing testing according to European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs for Ipratropium Bromide. It is used as a system suitability standard and as the reference material for the identification and quantitation of Impurity F, ensuring that test results are compliant with regulatory standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apo-ipratropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.